molecular formula C7H4F5NO3S B15293640 5-Amino-2,4-difluorophenyl trifluoromethanesulphonate

5-Amino-2,4-difluorophenyl trifluoromethanesulphonate

Cat. No.: B15293640
M. Wt: 277.17 g/mol
InChI Key: BTKQDVSQEVMUAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,4-difluorophenyl trifluoromethanesulphonate typically involves the reaction of 5-Amino-2,4-difluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2,4-difluorophenyl trifluoromethanesulphonate is unique due to the presence of both the amino and trifluoromethanesulfonate groups, which confer a combination of nucleophilic and electrophilic reactivity. This dual reactivity makes it a valuable compound for a wide range of chemical transformations and applications .

Properties

Molecular Formula

C7H4F5NO3S

Molecular Weight

277.17 g/mol

IUPAC Name

(5-amino-2,4-difluorophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C7H4F5NO3S/c8-3-1-4(9)6(2-5(3)13)16-17(14,15)7(10,11)12/h1-2H,13H2

InChI Key

BTKQDVSQEVMUAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1OS(=O)(=O)C(F)(F)F)F)F)N

Origin of Product

United States

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